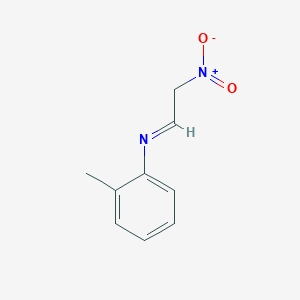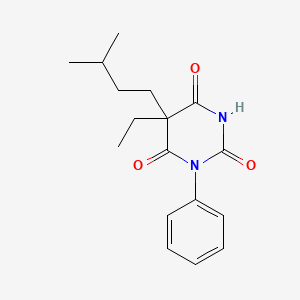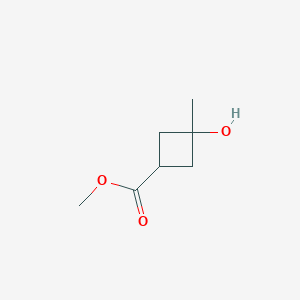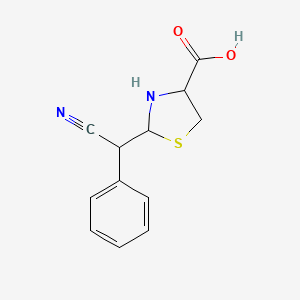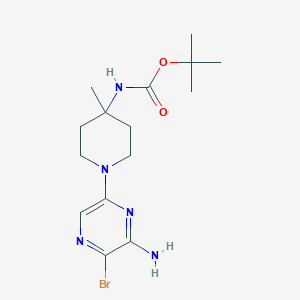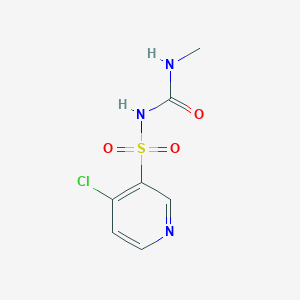
1-(4-Chloropyridin-3-yl)sulfonyl-3-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloropyridin-3-yl)sulfonyl-3-methylurea is a chemical compound that belongs to the class of sulfonylureas It is characterized by the presence of a chloropyridine moiety attached to a sulfonylurea group
Méthodes De Préparation
The reaction conditions often include the use of solvents such as chloroform or dichloromethane, and the reactions are carried out under controlled temperatures to ensure high yields and purity .
For industrial production, the process can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process .
Analyse Des Réactions Chimiques
1-(4-Chloropyridin-3-yl)sulfonyl-3-methylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(4-Chloropyridin-3-yl)sulfonyl-3-methylurea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including diabetes and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(4-Chloropyridin-3-yl)sulfonyl-3-methylurea involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
1-(4-Chloropyridin-3-yl)sulfonyl-3-methylurea can be compared with other sulfonylurea compounds, such as:
1-(4-Chloropyridin-3-yl)sulfonyl-3-ethylurea: Similar structure but with an ethyl group instead of a methyl group.
1-(4-Chloropyridin-3-yl)sulfonyl-3-phenylurea: Contains a phenyl group, which may alter its biological activity and chemical properties.
1-(4-Chloropyridin-3-yl)sulfonyl-3-butylurea: Features a butyl group, potentially affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
69300-02-3 |
|---|---|
Formule moléculaire |
C7H8ClN3O3S |
Poids moléculaire |
249.68 g/mol |
Nom IUPAC |
1-(4-chloropyridin-3-yl)sulfonyl-3-methylurea |
InChI |
InChI=1S/C7H8ClN3O3S/c1-9-7(12)11-15(13,14)6-4-10-3-2-5(6)8/h2-4H,1H3,(H2,9,11,12) |
Clé InChI |
BUGFLDKTNGDPGF-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)NS(=O)(=O)C1=C(C=CN=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-[(4-nitrobenzoyl)amino]pentanedioic acid](/img/structure/B13999781.png)
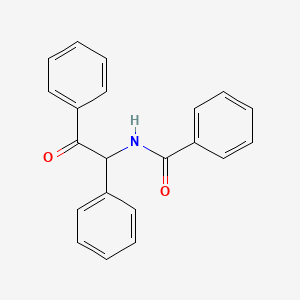
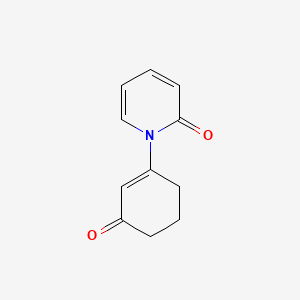
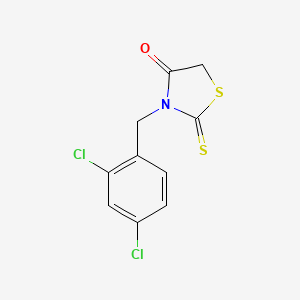
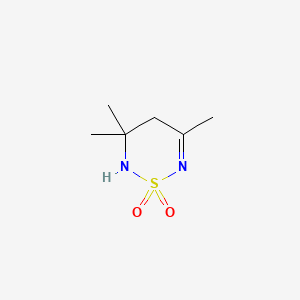
![4-[(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B13999805.png)
![1H-Naphth[2,3-d]imidazolium, 4,9-dihydro-1-(2-methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazinylmethyl)-](/img/structure/B13999816.png)
